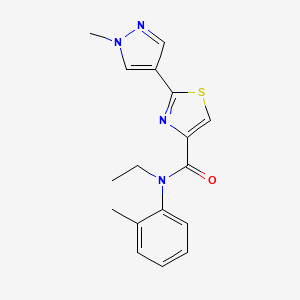
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide, also known as EMT, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EMT is a thiazole-based compound that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
作用機序
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, this compound has been shown to inhibit angiogenesis, which can reduce the growth and spread of tumors.
実験室実験の利点と制限
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
For the study of N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide include exploring its use in combination with other therapies, investigating its safety and efficacy in clinical trials, and further understanding its mechanism of action.
合成法
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide is synthesized through a multi-step process involving the reaction of 2-methylphenyl hydrazine with ethyl 2-bromoacetate to form a hydrazide intermediate. The intermediate is then reacted with thioamide to form the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic properties, which can be beneficial in the treatment of diseases such as diabetic retinopathy and cancer.
特性
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-4-21(15-8-6-5-7-12(15)2)17(22)14-11-23-16(19-14)13-9-18-20(3)10-13/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIDIMMFDRWFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CSC(=N2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

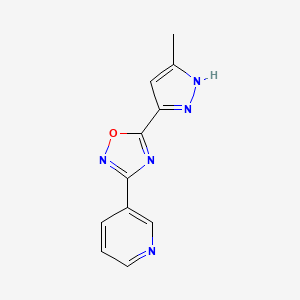
![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
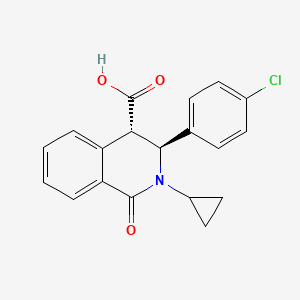
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
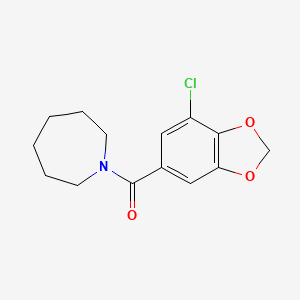
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
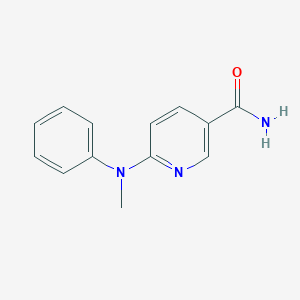
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
![N-[1-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7645961.png)
![(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)